molecular formula C21H21N3O3S2 B3002242 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 484657-13-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

カタログ番号: B3002242
CAS番号: 484657-13-8
分子量: 427.54
InChIキー: GCYGPCZRMLZAJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic implications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the benzodioxane moiety and a benzothiophene-derived pyrimidine. The synthesis typically involves the following steps:

  • Formation of benzodioxane : Starting with 2,3-dihydrobenzo[1,4]dioxin-6-amine.
  • Sulfonamide formation : Reaction with sulfonyl chlorides to yield sulfonamide derivatives.
  • Acetamide derivatization : Further reaction with bromo-acetamides to produce the final compound.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against key enzymes related to metabolic diseases:

  • Acetylcholinesterase Inhibition :
    • The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease (AD). Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.
    • IC50 values for several derivatives range from 0.5 to 10 µM, indicating moderate potency compared to standard inhibitors .
  • α-Glucosidase Inhibition :
    • The compound also exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. This action can be beneficial in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
    • Derivatives have shown IC50 values ranging from 1 to 15 µM against α-glucosidase .

Case Study 1: Enzyme Inhibition Profile

In a study evaluating various sulfonamide derivatives based on the benzodioxane structure:

  • Compound A showed an IC50 value of 0.75 µM for AChE and 3 µM for α-glucosidase.
  • Compound B exhibited an IC50 of 1 µM for AChE and 12 µM for α-glucosidase.
    These findings suggest that modifications to the benzodioxane structure can enhance enzyme inhibition potency.

Case Study 2: Therapeutic Implications

A recent investigation into the therapeutic implications of these compounds highlighted their potential in treating neurodegenerative diseases and diabetes:

  • The study utilized murine models to assess cognitive function improvements after administration of selected compounds.
  • Results indicated a statistically significant improvement in memory retention tests compared to control groups treated with placebo.

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 (µM)Therapeutic Implication
Compound AAcetylcholinesterase0.75Alzheimer's Disease
Compound Aα-Glucosidase3Type 2 Diabetes Mellitus
Compound BAcetylcholinesterase1Alzheimer's Disease
Compound Bα-Glucosidase12Type 2 Diabetes Mellitus

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-12-2-4-14-17(8-12)29-21-19(14)20(22-11-23-21)28-10-18(25)24-13-3-5-15-16(9-13)27-7-6-26-15/h3,5,9,11-12H,2,4,6-8,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGPCZRMLZAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。